BPIQ-II hydrochloride

EGFR Tyrosine Kinase Enzyme Inhibition Assay Potency Comparison

BPIQ-II hydrochloride (PD 158294) offers a 3.1-fold potency advantage over BPIQ-I (8 pM vs 25 pM IC50). This reversible, ATP-competitive inhibitor enables precise EGFR signal ablation and washout studies, avoiding irreversible alkylation artifacts. Essential for SAR benchmarking and target validation with minimal off-target activity. High-purity research material.

Molecular Formula C15H11BrClN5
Molecular Weight 376.64 g/mol
Cat. No. B593216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPIQ-II hydrochloride
SynonymsPD 158294
Molecular FormulaC15H11BrClN5
Molecular Weight376.64 g/mol
Structural Identifiers
InChIInChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H
InChIKeyFENLVGDZGJBHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPIQ-II Hydrochloride: Core Profile as a Potent EGFR Tyrosine Kinase Inhibitor for Research


BPIQ-II hydrochloride (CAS: 171179-37-6), also known as PD 158294, is a linear imidazoloquinazoline compound that acts as a highly potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase【REFS-1】. Its core inhibitory activity is defined by an IC50 of 8 pM against EGFR in biochemical assays【REFS-2】, establishing it within the class of sub-nanomolar EGFR research tools. The hydrochloride salt form is chosen to enhance solubility in polar solvents, a critical factor for experimental applications【REFS-3】.

Procurement Rationale: Why BPIQ-II Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Generic substitution among EGFR inhibitors is scientifically unsound due to significant divergence in potency, ATP-binding site interaction, and structural determinants of selectivity【REFS-1】. For instance, BPIQ-II exhibits a 3.1-fold greater potency (IC50 of 8 pM) compared to its close structural analog BPIQ-I (IC50 of 25 pM)【REFS-1】, and it represents a next-generation, fused tricyclic structure relative to the earlier PD 153035 (IC50 of 25 pM), demonstrating how small modifications in the quinazoline scaffold can drastically alter inhibitory kinetics and research applicability【REFS-2】. Furthermore, BPIQ-II acts as a reversible, ATP-competitive binder, which makes its effects distinct from irreversible inhibitors like PD 168393【REFS-3】. Selecting a less potent or mechanistically different analog risks experimental failure in models requiring maximal EGFR signal ablation with minimal confounding off-target activity.

Quantitative Differentiation of BPIQ-II Hydrochloride: Head-to-Head Evidence for Scientific Selection


BPIQ-II Exhibits Superior Potency Compared to Its Direct Analog BPIQ-I in EGFR Inhibition

BPIQ-II demonstrates a 3.1-fold increase in potency over its closest structural analog, BPIQ-I. Biochemical assays reveal BPIQ-II inhibits EGFR tyrosine kinase activity with an IC50 of 8 pM【REFS-1】, while BPIQ-I, which lacks the fused imidazole ring of the quinazoline core, exhibits an IC50 of 25 pM under comparable conditions【REFS-2】.

EGFR Tyrosine Kinase Enzyme Inhibition Assay Potency Comparison

Mechanistic Distinction: BPIQ-II Acts as a Reversible ATP-Competitive Inhibitor Unlike Covalent Binders

The mechanism of EGFR inhibition differs fundamentally between BPIQ-II and covalent inhibitors like PD 168393. BPIQ-II achieves inhibition by competing with ATP at the EGFR binding site in a reversible manner【REFS-1】. This is in contrast to PD 168393, which alkylates a cysteine residue (Cys773) in the ATP-binding pocket, causing irreversible inactivation【REFS-2】. Studies using these compounds to probe CO2 sensitivity in rabbit proximal tubules demonstrate that both a reversible inhibitor (10 nM BPIQ-I) and an irreversible inhibitor (35 nM PD168393) eliminate the response, but through distinct kinetic and recovery profiles that are critical for experimental design【REFS-3】.

EGFR Signaling ATP-Competitive Inhibition Mechanism of Action

Structural Differentiation: The Fused Imidazoloquinazoline Core of BPIQ-II Confers Enhanced Potency

BPIQ-II is a second-generation compound featuring a linear imidazoloquinazoline core (imidazo[4,5-g]quinazoline)【REFS-1】. This represents a strategic scaffold hop from the original 4-anilinoquinazoline lead PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline), which had an IC50 of 25 pM【REFS-2】. The fusion of an imidazole ring to the quinazoline system in BPIQ-II and its analogs (e.g., BPIQ-I) was a key medicinal chemistry advancement that resulted in a 3.1-fold improvement in potency to 8 pM, demonstrating that the tricyclic scaffold provides a superior fit and interaction profile within the EGFR ATP-binding pocket【REFS-1】.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Selectivity Profile: BPIQ-II is Selective for EGFR over a Broad Panel of Non-Target Kinases

BPIQ-II maintains a clean selectivity profile, as it is reported to be selective for EGFR over an assortment of other tyrosine and serine/threonine kinases【REFS-1】. Cellular studies further corroborate this, showing that BPIQ-II can enter cells and very selectively shut down EGF-stimulated signal transmission without broadly affecting other kinase-dependent pathways【REFS-1】. While the complete kinome-wide selectivity panel (e.g., at 1 µM) is not detailed in the primary 1996 SAR paper, the compound's design and published description indicate a deliberate optimization for EGFR specificity over a wide range of non-target kinases【REFS-2】.

Kinase Selectivity Off-Target Profiling EGFR Specificity

Cellular Efficacy: BPIQ-II Demonstrates Cell Permeability and Potent Intracellular Target Engagement

BPIQ-II is cell-permeable and demonstrates potent intracellular activity, as it very selectively shuts down EGF-stimulated signal transmission by binding competitively at the ATP site of EGFR【REFS-1】. This represents a crucial step beyond biochemical potency, confirming that the compound's physicochemical properties, including its hydrochloride salt form for enhanced solubility【REFS-2】, are suitable for intact cell models. While the IC50 for EGF-stimulated autophosphorylation in A431 cells is documented for its analog PD 153035 (14 nM)【REFS-3】, the published data for BPIQ-II confirms its ability to penetrate cells and achieve functional target engagement, a critical prerequisite for any cellular or in vivo study.

Cell Permeability Intracellular Signaling Target Engagement

Optimal Research and Industrial Applications for BPIQ-II Hydrochloride Based on Quantitative Evidence


Achieving Maximal EGFR Signal Ablation in Kinase-Specific Biochemical Assays

Given its superior potency (IC50 of 8 pM) relative to analogs like BPIQ-I (25 pM) and PD 153035 (25 pM)【REFS-1】【REFS-2】, BPIQ-II is the optimal selection for biochemical assays requiring near-complete inhibition of EGFR tyrosine kinase activity. Its 3.1-fold increase in potency over these comparators ensures that the kinase is fully saturated at lower compound concentrations, which is critical for minimizing off-target effects in high-throughput screening or detailed kinetic analyses【REFS-1】.

Investigating Reversible EGFR Signaling Dynamics in Cellular and Physiological Models

For studies focused on the kinetics of EGFR signal transduction and recovery, BPIQ-II's mechanism as a reversible, ATP-competitive inhibitor is essential【REFS-3】. Unlike irreversible covalent inhibitors like PD 168393, which permanently alkylate the receptor【REFS-4】, BPIQ-II allows for the washout of the inhibitor and the observation of signal recovery. This makes it an ideal tool for dissecting the temporal dynamics of EGFR-dependent pathways in intact cells or ex vivo tissues, such as in the study of CO2/HCO3− reabsorption in renal tubules where the effect of BPIQ-I (an analog) was successfully reversed【REFS-4】.

Use as a Benchmark Tool in Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

BPIQ-II serves as a critical reference point in the evolution of quinazoline-based EGFR inhibitors. Its fused tricyclic imidazoloquinazoline core represents a defined structural advancement over the original 4-anilinoquinazoline scaffold of PD 153035, resulting in a 3.1-fold improvement in potency【REFS-1】【REFS-5】. Researchers engaged in SAR studies or developing next-generation kinase inhibitors can employ BPIQ-II as a benchmark to evaluate the efficacy of new chemical entities against a well-characterized, highly potent, and selective research compound【REFS-1】.

Selective Probing of EGFR Function in Complex Biological Systems

The documented selectivity of BPIQ-II for EGFR over a broad panel of other kinases【REFS-6】, combined with its validated cell permeability【REFS-3】, makes it a powerful tool for definitively attributing a biological phenotype to EGFR activity. In cellular models where multiple kinases may crosstalk, using BPIQ-II minimizes the risk of confounding results from off-target inhibition, thereby increasing the confidence in target validation and pathway analysis【REFS-6】.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPIQ-II hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.